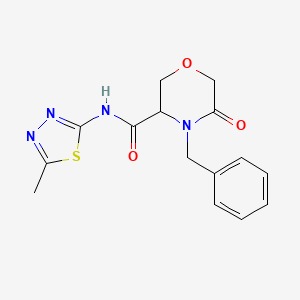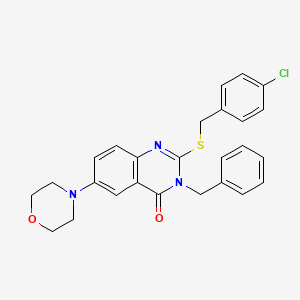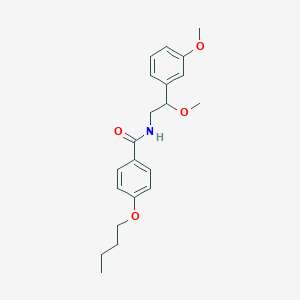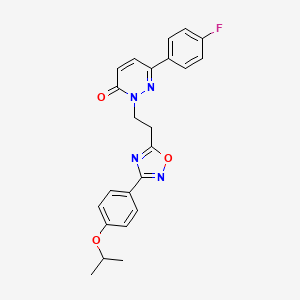![molecular formula C18H18N2O4S2 B2482619 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-43-4](/img/structure/B2482619.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" often involves multi-step organic reactions, including C-C coupling methodologies and the use of palladium(0) for aryl boronic ester/acids interactions. Such processes highlight the complexity and specificity required in synthesizing benzothiazole derivatives with potential biological activity (Gull et al., 2016)(source).
Molecular Structure Analysis
The molecular structure of benzothiazole acetamides, including "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the compound's conformation, electronic distribution, and potential for interactions with biological targets. For instance, Janardhan et al. (2014) utilized 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as key building blocks in synthesizing thiazolo[3,2-a]pyrimidinone derivatives, confirming structures through spectral and crystallographic methods(source).
Chemical Reactions and Properties
Benzothiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These include cyclopropanation reactions, as demonstrated by Davies et al. (1996), where rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, indicating a pathway for the synthesis of functionalized cyclopropanes with high enantioselectivity(source).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental measurements and computational modeling, providing a comprehensive understanding of how the compound behaves under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of benzothiazole derivatives. For example, the antimicrobial and hemolytic activities of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, as explored by Rehman et al. (2016), showcase the bioactive potential of such compounds(source).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research indicates the antimicrobial and antifungal efficacy of compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, showcasing their antimicrobial activity against bacterial and fungal strains (Wardkhan et al., 2008). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial potential through in vitro studies (Darwish et al., 2014).
Anticoccidial and Antiparasitic Properties
Rogers et al. (1964) reported on the anticoccidial activity of 2-substituted PABAs, highlighting the potency of 4-amino-2-ethoxybenzoic acid and its derivatives in combating coccidiosis, a parasitic disease in poultry (Rogers et al., 1964).
Antitumor and Anticancer Activities
A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity against several human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the potential therapeutic application of these derivatives in cancer treatment (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of new sulfonamides was investigated by Abbasi et al. (2019), focusing on α-glucosidase and acetylcholinesterase inhibitors. This study demonstrates the therapeutic potential of benzodioxane and acetamide moieties in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Molecular Docking and Computational Studies
Fahim and Ismael (2019) conducted a study on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including computational calculations to understand their reactivity and potential efficacy. The compounds displayed good antimicrobial activity, with computational analysis providing insights into their interaction with microbial targets (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(11-13)25-18(19-15)20-17(21)10-12-4-7-14(8-5-12)26(2,22)23/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKWNROBZBLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)


![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)


![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)





![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)